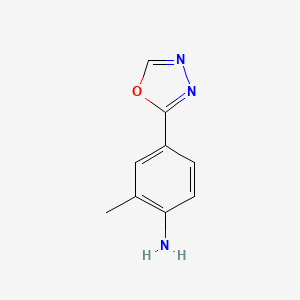

2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline

Description

Significance of Aniline-Substituted 1,3,4-Oxadiazole (B1194373) Scaffolds in Contemporary Chemical Research

Aniline-substituted 1,3,4-oxadiazole scaffolds are pivotal in modern medicinal chemistry and materials science. The aniline (B41778) moiety, a primary aromatic amine, serves as a versatile synthetic handle and a common feature in many pharmacologically active molecules. When combined with the 1,3,4-oxadiazole heterocycle, it forms a class of compounds with significant therapeutic potential.

Researchers actively investigate these scaffolds for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov For instance, the parent compound, 4-(1,3,4-Oxadiazol-2-yl)aniline, is noted as a useful reagent in the preparation of derivatives with anticancer activity. chemicalbook.com Furthermore, structural analogues such as 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines are synthesized as key intermediates for creating more complex molecules, such as novel azo dyes, demonstrating their importance as building blocks in chemical synthesis. mdpi.comnih.govresearchgate.net The investigation of these scaffolds is driven by the consistent discovery of potent biological activity in their derivatives, making them a focal point for the development of new therapeutic agents. nih.gov

Overview of the 1,3,4-Oxadiazole Heterocycle as a Versatile Pharmacophore and its Derivatives in Academic Studies

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which is considered a privileged structure in drug discovery. nih.gov Its significance is underscored by its classification as a bioisostere of amide and ester functional groups, meaning it can replace these groups in a molecule without significantly altering its biological activity, often while improving metabolic stability and pharmacokinetic properties.

Academic studies have extensively documented the broad spectrum of pharmacological activities exhibited by 1,3,4-oxadiazole derivatives. The synthesis of novel compounds containing this ring has been a prolific area of research for decades. researchgate.net The versatility of this heterocycle as a pharmacophore is illustrated by the diverse biological activities reported in the scientific literature.

Table 1: Selected Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Research Findings and Examples | Citations |

|---|---|---|

| Anticancer | Derivatives have shown potent cytotoxic activity against various cancer cell lines, including human lung cancer (A549) and glioma (C6). Some compounds induced apoptosis and inhibited matrix metalloproteinase-9 (MMP-9). | nih.govacs.org |

| Antibacterial | Compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

| Antifungal | Various derivatives have been reported to possess antifungal properties. | nih.gov |

| Anti-inflammatory | Synthesized compounds have shown significant anti-inflammatory activity in research models. | nih.gov |

| Analgesic | The 1,3,4-oxadiazole scaffold is present in molecules investigated for pain relief. | nih.gov |

| Anticonvulsant | Certain derivatives have been evaluated for their potential to prevent or reduce the severity of seizures. | nih.gov |

| Carbonic Anhydrase Inhibition | Some 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) derivatives have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in several diseases. | researchgate.net |

Rationale for In-Depth Academic Investigation of 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline and its Structural Analogues

The specific rationale for the in-depth academic investigation of this compound is built upon a logical combination of established medicinal chemistry principles. It involves the strategic fusion of known pharmacophores to create a new chemical entity with potentially enhanced or novel properties.

The core structure, 4-(1,3,4-oxadiazol-2-yl)aniline, is already recognized for its utility in developing anticancer agents. chemicalbook.comnih.gov The addition of a methyl group at the C-2 position of the aniline ring is a deliberate structural modification. In drug design, the introduction of small alkyl groups like methyl is a common strategy to fine-tune a molecule's properties. This can influence its lipophilicity (affecting absorption and distribution), metabolic stability, and binding affinity to biological targets. The specific placement of the methyl group ortho to the amine and meta to the oxadiazole ring creates a unique electronic and steric profile that could lead to novel biological interactions compared to its parent compound.

Scope and Objectives of Scholarly Inquiry into the Chemical Compound's Synthetic, Structural, and Biological Aspects

The scholarly inquiry into this compound encompasses a multi-faceted approach, typical for the development of new chemical entities in medicinal chemistry. The primary objectives of such research are:

Chemical Synthesis: To develop and optimize efficient synthetic pathways for the target compound. This may involve adapting known methods, such as the iodine-mediated one-pot domino reaction using isatins and hydrazides researchgate.net, or the cyclization of diacylhydrazines. nih.gov A common route involves the reduction of a corresponding nitro-analogue to form the aniline group. mdpi.comnih.gov

Structural Characterization and Confirmation: To unambiguously confirm the chemical structure of the synthesized compound. This is achieved using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as is standard practice in chemical synthesis. nih.govmdpi.com

Biological Evaluation: To screen the compound for a wide array of potential biological activities. Based on the known properties of the aniline and 1,3,4-oxadiazole scaffolds, initial screening would logically focus on anticancer, antibacterial, antifungal, and anti-inflammatory assays. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-4-7(2-3-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILODKYHYUPDSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NN=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Optimization for 2 Methyl 4 1,3,4 Oxadiazol 2 Yl Aniline Analogues

Classical and Conventional Synthesis Approaches for 1,3,4-Oxadiazole (B1194373) Ring Formation

The formation of the 1,3,4-oxadiazole ring has traditionally been accomplished through the cyclodehydration of 1,2-diacylhydrazine intermediates. This robust method remains a cornerstone in the synthesis of this heterocyclic core.

Cyclodehydration Reactions of Acyl Hydrazides with Carboxylic Acids

A fundamental and widely employed route to 1,3,4-oxadiazoles involves the condensation of an acid hydrazide with a carboxylic acid to form an N,N'-diacylhydrazine, which is then cyclized. For the synthesis of analogues of 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline, a typical starting material would be 4-amino-3-methylbenzohydrazide. However, a common strategy involves using a protected or precursor form of the aniline (B41778), such as a nitro-substituted benzohydrazide, which can be reduced in a later step.

For instance, 3-methyl-4-nitrobenzohydrazide (B1587695) can be reacted with various aromatic aldehydes to produce hydrazide-hydrazones. These intermediates are then subjected to cyclization to form the 1,3,4-oxadiazole ring. mdpi.com The subsequent reduction of the nitro group yields the desired aniline derivative. nih.gov The initial step involves refluxing the hydrazide with a substituted aldehyde in ethanol (B145695) to yield the corresponding hydrazide-hydrazone. mdpi.com

**2.1.2. Utilization of Dehydrating Agents such as Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂) **

The critical step of cyclodehydration of the N,N'-diacylhydrazine intermediate is often facilitated by strong dehydrating agents. Phosphorus oxychloride (POCl₃) is one of the most common and effective reagents for this transformation. nih.govresearchgate.net The reaction typically involves heating the diacylhydrazine precursor, or a one-pot mixture of a hydrazide and a carboxylic acid, in excess POCl₃, which often serves as both the reagent and the solvent. nih.govresearchgate.net For example, the synthesis of 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline is achieved by reacting naphthofuran-2-hydrazide with 4-aminobenzoic acid in the presence of POCl₃ at 80 °C for 4 hours. nih.gov

Thionyl chloride (SOCl₂) is another powerful dehydrating agent used for the cyclization of diacylhydrazines to form 1,3,4-oxadiazoles. researchgate.net The choice of dehydrating agent can depend on the specific substituents on the aromatic rings to avoid unwanted side reactions.

| Reagent | Substrates | Conditions | Yield | Reference |

| POCl₃ | Naphthofuran-2-hydrazide, p-aminobenzoic acid | 80 °C, 4 h | High | nih.gov |

| POCl₃ | Hydrazide, Substituted acids | Reflux | Excellent | researchgate.net |

| POCl₃ | 2-(5-aryl-4H-1,2,4-triazol-3-ylthio)acetic acid, 4-amino-3-mercapto-5-substituted-1,2,4-triazoles | 80 °C, Stirring | Not Specified | researchgate.net |

| TsCl | Diacylhydrazine intermediates | DIPEA, Reflux | Good to Very Good | researchgate.net |

Interactive Data Table: Conventional Dehydrating Agents

Modern and Environmentally Conscious Synthetic Strategies

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These modern approaches, including microwave-assisted and ultrasound-assisted synthesis, offer numerous advantages such as reduced reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates. nih.govresearchgate.net This technique allows for rapid and localized heating of the reaction mixture, leading to shorter reaction times and often cleaner products compared to conventional heating. nih.govwjarr.com

Several protocols for the microwave-assisted synthesis of 1,3,4-oxadiazoles have been reported. One approach involves the reaction of hydrazides with aromatic aldehydes, followed by cyclization under microwave irradiation. For example, isoniazid (B1672263) can be reacted with an aromatic aldehyde in the presence of a few drops of DMF and subjected to microwave irradiation at 300W for 3 minutes to form the hydrazone, which is then cyclized. nih.gov Another one-pot method involves reacting a hydrazide with a carboxylic acid in the presence of POCl₃ under microwave irradiation. wjarr.com This method has been used to synthesize 5-aryl-1,3,4-oxadiazoles bearing a benzimidazole (B57391) nucleus. wjarr.com

| Reactants | Reagent/Catalyst | Conditions | Time | Yield | Reference |

| Isoniazid, Aromatic aldehyde | DMF | 300 W | 3 min | Not Specified | nih.gov |

| Hydrazide, Aromatic aldehyde, Chloramine-T | Ethanol | 300 W | 4 min | Good | nih.gov |

| 2-(...)-acetohydrazide, Aromatic carboxylic acids | POCl₃ | Microwave | Not Specified | Not Specified | wjarr.com |

| N,N'-diacylhydrazine | Acetic Anhydride / Silica gel | Microwave | Not Specified | Not Specified | wjarr.com |

Interactive Data Table: Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Analogues

Ultrasound-Assisted Synthesis Methodologies

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green approach to synthesis. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. An ultrasound-assisted procedure has been developed for the synthesis of 1,3,4-oxadiazol-2-amines from the reaction of hydrazides and cyanogen (B1215507) bromide in ethanol with potassium bicarbonate, affording products in high yields (81-93%). nih.gov While specific applications to this compound are not extensively detailed, the general methodology is promising for the synthesis of its analogues.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste. nih.gov Several one-pot methods for the synthesis of 1,3,4-oxadiazole analogues have been developed.

A notable example is the iodine-mediated one-pot domino synthesis of (1,3,4-oxadiazol-2-yl)anilines from isatins and hydrazides. researchgate.net This reaction proceeds under microwave irradiation at 160 °C in DMSO, using potassium carbonate as a base, and provides the aniline-substituted oxadiazole products in good yields. researchgate.net Another strategy involves the condensation of (hetero)aryl or alkyl carboxylic acids with a hydrazide, like benzohydrazide, using TBTU as a coupling agent to form the diacylhydrazine intermediate in situ. This is followed by a smooth TsCl-mediated cyclodehydration in the same pot to yield 2,5-disubstituted-1,3,4-oxadiazoles. researchgate.net

| Starting Materials | Reagents | Conditions | Yield | Reference |

| Isatins, Hydrazides | I₂, K₂CO₃, DMSO | µW, 160 °C, 30-40 min | Good | researchgate.net |

| Carboxylic Acids, Benzohydrazide | TBTU, TsCl, DIPEA | Reflux | Good to Very Good | researchgate.net |

| 4-bromobenzoic acid, 1-iodo-4-methoxybenzene | NIITP, CuI, DBU | 80 °C | 68% | nih.gov |

Interactive Data Table: One-Pot Synthesis of 1,3,4-Oxadiazole Analogues

Specific Pathways for Constructing the this compound Core and Related Aniline Derivatives

The synthesis of the this compound core structure is centered around the formation of the 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle known for its metabolic stability and utility as a bioisostere for ester and amide groups. nih.govrsc.org The construction of this specific scaffold and its derivatives involves several established and innovative synthetic routes, primarily revolving around the cyclization of intermediates derived from hydrazides. researchgate.net A particularly direct and efficient approach for creating functionalized 2-(1,3,4-oxadiazol-2-yl)anilines is a one-pot domino reaction that utilizes isatins and hydrazides as starting materials in the presence of molecular iodine. researchgate.netresearchgate.net This method proceeds via an intramolecular decarboxylation domino reaction, offering a practical, transition-metal-free pathway to the target aniline derivatives. researchgate.net

Strategies for Incorporating the Aniline Moiety into the Oxadiazole Scaffold

The incorporation of the aniline functional group can be strategically achieved either by constructing the oxadiazole ring onto a pre-existing aniline-based precursor or by generating the aniline group on a molecule that already contains the oxadiazole ring.

One of the most common strategies involves starting with a substituted nitrophenyl precursor, which serves as a masked form of the aniline. For instance, a 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be synthesized first. nih.gov This intermediate is typically formed through the cyclization of a diacylhydrazine, which is prepared from a nitro-substituted benzohydrazide. The crucial final step is the selective reduction of the nitro group to the primary amine of the aniline moiety. nih.gov A mild and effective system for this transformation is the use of sodium borohydride (B1222165) in combination with tin(II) chloride dihydrate, which selectively reduces the nitro group without affecting the oxadiazole ring. nih.gov

Another widely employed method is the direct cyclization of intermediates that already contain the aniline or a related nitrogen functionality. A practical, one-pot synthesis for 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620) derivatives has been developed using isatins and hydrazides. researchgate.net This reaction, mediated by iodine, provides a streamlined route to the target compounds. researchgate.net Similarly, N-acylhydrazones, formed by the condensation of an aldehyde with a hydrazide containing the aniline moiety (or a protected version), can undergo oxidative cyclization to yield the desired oxadiazole-aniline structure. nih.govjchemrev.com Various oxidizing systems, including iodine, copper catalysts, or electrochemical methods, can facilitate this transformation. nih.govjchemrev.comresearchgate.net

The table below summarizes key synthetic strategies for forming oxadiazole-aniline derivatives.

| Strategy | Key Precursors | Typical Reagents & Conditions | Reference |

|---|---|---|---|

| Nitro Group Reduction | 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Selective reduction using NaBH₄/SnCl₂·2H₂O | nih.gov |

| One-Pot Domino Reaction | Isatins, Hydrazides | I₂, K₂CO₃, in DMSO under microwave irradiation | researchgate.net |

| Oxidative Cyclization of Acylhydrazones | N-Acylhydrazones (from aniline-containing hydrazides and aldehydes) | I₂/K₂CO₃; Cu(OTf)₂; Electrochemical oxidation | nih.govjchemrev.com |

| Dehydrative Cyclization of Diacylhydrazines | 1,2-Diacylhydrazines (one acyl group from an aniline derivative) | POCl₃, P₂O₅, H₂SO₄ | researchgate.netnih.gov |

Regioselective Synthesis Considerations in Multi-Substituted Oxadiazole-Aniline Architectures

When synthesizing oxadiazole-aniline derivatives with multiple substituents on the heterocyclic or aromatic rings, controlling the regioselectivity of the reactions is paramount to ensure the formation of the desired isomer. The substitution pattern can significantly influence the molecule's properties. nih.gov

A key consideration arises during the cyclization step. For instance, in the synthesis of 2-amino-substituted 1,3,4-oxadiazoles from thiosemicarbazide (B42300) intermediates, the choice of cyclizing reagent can dictate the outcome. nih.govacs.org A reagent-based method for regioselective cyclization allows for the controlled formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles from a common thiosemicarbazide precursor. nih.gov The regioselectivity of the cyclization mediated by p-Toluenesulfonyl chloride (p-TsCl) is influenced by the nature of the substituents on the thiosemicarbazide intermediate. nih.govacs.org

The following table illustrates how different reagents can direct the cyclization of a common intermediate toward different heterocyclic systems, highlighting the importance of reagent selection in achieving regiochemical control.

| Precursor | Reagent/Condition | Primary Product | Reference |

|---|---|---|---|

| Thiosemicarbazide Intermediate | EDC·HCl in DMSO | 2-Amino-1,3,4-oxadiazole | nih.gov |

| Thiosemicarbazide Intermediate | p-TsCl, Triethylamine in NMP | 2-Amino-1,3,4-thiadiazole (product depends on R¹ and R² substituents) | nih.gov |

| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin / KI | 2-Amino-1,3,4-oxadiazole | nih.gov |

| N-acylhydrazones | Iodine / K₂CO₃ | 2,5-Disubstituted-1,3,4-oxadiazole | jchemrev.com |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 4 1,3,4 Oxadiazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive map of the molecular structure can be constructed.

¹H NMR Spectral Analysis for Proton Environments and Multiplicities

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline, the spectrum is expected to show distinct signals corresponding to the aromatic, oxadiazole, amine, and methyl protons.

Based on the analysis of closely related structures, such as 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines, the following proton environments can be predicted. mdpi.com The three protons on the substituted benzene (B151609) ring are chemically distinct and would likely appear in the aromatic region (δ 6.5-8.0 ppm). The proton on the oxadiazole ring is expected to be a singlet in the downfield region. The two protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration; in DMSO-d₆, this signal is often observed around δ 5.87 ppm for analogous compounds. mdpi.com The methyl group (-CH₃) protons would present as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (Amine) | ~5.8 | Broad Singlet |

| -CH₃ (Methyl) | ~2.2 - 2.5 | Singlet |

| Ar-H (Aromatic) | ~6.7 - 7.9 | Multiplets/Doublets |

¹³C NMR Spectral Analysis for Carbon Framework Connectivity

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. For this compound, nine distinct carbon signals are anticipated. The carbons of the 1,3,4-oxadiazole (B1194373) ring are characteristically found in the downfield region, with typical shifts for C2 and C5 appearing between 157 and 168 ppm. mdpi.comresearchgate.net The six aromatic carbons will have shifts between approximately 110 and 153 ppm, with their exact positions determined by the electronic effects of the methyl, amino, and oxadiazole substituents. mdpi.com The carbon of the methyl group is expected in the aliphatic region, around 20-25 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Methyl) | ~20 - 25 |

| Aromatic Carbons | ~110 - 153 |

| C5-Oxadiazole | ~155 - 160 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC) for Comprehensive Linkage Elucidation

While one-dimensional NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. It would definitively show correlations between adjacent protons on the aromatic ring, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) couplings between protons and carbons, acting as the final piece of the structural puzzle. Key expected correlations would include:

From the methyl protons to the adjacent aromatic carbons (C1, C2, C3).

From the oxadiazole proton to the two oxadiazole carbons.

Crucially, from the aromatic protons (e.g., H3, H5) to the C4 carbon, and from the oxadiazole proton to the C4 carbon, confirming the attachment point of the oxadiazole ring to the aniline (B41778) framework.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. For analogous 1,3,4-oxadiazole derivatives, characteristic peaks have been well-documented. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | mdpi.com |

| Aromatic C-H | C-H Stretch | >3000 | |

| Aliphatic C-H (-CH₃) | C-H Stretch | <3000 | mdpi.com |

| Oxadiazole Ring | C=N Stretch | ~1645 - 1658 | |

| Aromatic Ring | C=C Stretch | ~1500 - 1610 | mdpi.com |

| Oxadiazole Ring | C-O-C Stretch | ~1100 - 1250 | mdpi.com |

The presence of two distinct N-H stretching bands confirms the primary amine (-NH₂) group. The C=N and C-O-C stretching vibrations are diagnostic for the 1,3,4-oxadiazole heterocyclic ring.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the exact molecular weight of a compound and offers insight into its structure through analysis of its fragmentation patterns. The compound has a calculated molecular formula of C₉H₉N₃O and a monoisotopic mass of 175.07455 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 175. Using electrospray ionization (ESI), the protonated molecular ion ([M+H]⁺) would be found at m/z 176. Analysis of the fragmentation pattern would further corroborate the proposed structure. Plausible fragmentation pathways would involve the cleavage of the molecule at the bond connecting the two rings and the characteristic breakdown of the oxadiazole ring itself.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M+H]⁺ | 176 | Protonated Molecular Ion |

| [M]⁺˙ | 175 | Molecular Ion |

| [C₇H₈N]⁺ | 106 | Fragment from cleavage, corresponding to the methyl-aniline cation. |

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While specific crystal data for the title compound is not available, analysis of its isomer, 2-(1,3,4-oxadiazol-2-yl)aniline (B1356620), has been performed. scispace.com The X-ray structural analysis of this isomer confirmed its chemical structure and revealed that its aromatic and oxadiazole rings are approximately co-planar. scispace.comznaturforsch.com

For this compound, a similar analysis would provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it would reveal the solid-state packing arrangement and identify key intermolecular interactions, such as hydrogen bonds between the amine protons of one molecule and the nitrogen or oxygen atoms of the oxadiazole ring of a neighboring molecule. These interactions govern the macroscopic properties of the crystalline solid.

Table 5: Typical Data Obtained from Single-Crystal X-ray Diffraction Analysis

| Parameter | Description |

|---|---|

| Crystal System | The crystal lattice system (e.g., Monoclinic, Triclinic). mdpi.com |

| Space Group | The symmetry group of the crystal. mdpi.com |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). mdpi.com |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

This comprehensive structural characterization provides an unambiguous confirmation of the molecular identity of this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition (in terms of percentage) of a compound. This procedure is crucial in the characterization of a newly synthesized molecule as it provides experimental validation of its empirical formula. The empirical formula derived from experimental findings is compared against the theoretical composition calculated from the proposed molecular formula. A close correlation between the found and calculated values for carbon (C), hydrogen (H), and nitrogen (N) serves as strong evidence for the successful synthesis and purity of the target compound.

The proposed molecular formula for this compound is C₉H₉N₃O. nih.govuni.lu Based on this formula, the theoretical elemental composition has been calculated. While specific experimental data for the title compound is not available in the reviewed literature, the results are expected to align closely with these theoretical values, typically within a margin of ±0.4%.

Table 1: Comparison of Calculated Elemental Composition for C₉H₉N₃O

| Element | % Calculated |

| Carbon (C) | 61.71% |

| Hydrogen (H) | 5.18% |

| Nitrogen (N) | 23.99% |

To illustrate the application of this method, data from a study on a related 1,3,4-oxadiazole derivative, 2-(4-nitrophenyl)-5-tosyl-1,3,4-oxadiazole (C₁₅H₁₁N₃O₅S), can be examined. nih.gov The researchers synthesized this compound and reported its elemental analysis results. nih.gov For this molecule, the calculated values were C, 52.17%; H, 3.01%; and N, 7.61%. nih.gov The experimentally found values were C, 52.44%; H, 3.78%; and N, 7.53%. nih.gov The close agreement between the calculated and found percentages confirms the empirical formula of the synthesized compound. This demonstrates the utility of elemental analysis in verifying the molecular structure of complex heterocyclic systems.

Computational Chemistry and Molecular Modeling Studies of 2 Methyl 4 1,3,4 Oxadiazol 2 Yl Aniline

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's inherent stability and reactivity. For 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline, these calculations are crucial for building a comprehensive profile of its chemical behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. Density Functional Theory (DFT) is a popular and effective method for this purpose, with the B3LYP functional being a widely used variant that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govresearchgate.netepstem.netajchem-a.com Coupled with a suitable basis set, such as 6-311++G(d,p), DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles of the optimized structure. researchgate.netepstem.netajchem-a.com

For derivatives of 1,3,4-oxadiazole (B1194373), DFT calculations have been successfully employed to obtain optimized geometries. nih.gov These studies often reveal a planar conformation of the oxadiazole ring, with the attached phenyl and methyl groups having specific spatial orientations. nih.govresearchgate.net The optimization of this compound would similarly establish the precise arrangement of its constituent atoms, which is essential for all subsequent computational analyses. The optimized structure is confirmed as a true energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis.

Ab initio methods, which are based on first principles without the use of empirical parameters, can also be employed for geometry optimization. chalcogen.ro While computationally more demanding, they can provide a high level of accuracy. A comparative analysis of results from both DFT and ab initio methods can offer a more robust understanding of the molecule's geometry.

Table 1: Representative Optimized Geometric Parameters for a Substituted 1,3,4-Oxadiazole Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (phenyl ring) | 1.38 - 1.40 | 118 - 121 | - |

| C-N (aniline) | ~1.40 | - | - |

| C=N (oxadiazole) | ~1.30 | ~105 - 110 | - |

| C-O (oxadiazole) | ~1.37 | ~105 - 110 | - |

| N-N (oxadiazole) | ~1.41 | ~105 - 110 | - |

| Phenyl-Oxadiazole | - | - | ~175 - 180 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity and Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. ajchem-a.comnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net For 1,3,4-oxadiazole derivatives, DFT calculations have been used to determine these energy levels and the corresponding energy gap. kbhgroup.inresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) and methyl-substituted phenyl ring, while the LUMO is likely to be distributed over the electron-deficient 1,3,4-oxadiazole ring. This distribution would indicate that the aniline portion of the molecule is the primary site for electrophilic attack, while the oxadiazole ring is susceptible to nucleophilic attack.

Table 2: Illustrative HOMO-LUMO Energy Values and Related Parameters for a Substituted 1,3,4-Oxadiazole

| Parameter | Value (eV) |

| EHOMO | -6.5 to -5.5 |

| ELUMO | -2.0 to -1.0 |

| Energy Gap (ΔE) | 4.0 to 5.0 |

| Ionization Potential (I) | 5.5 to 6.5 |

| Electron Affinity (A) | 1.0 to 2.0 |

| Global Hardness (η) | 2.0 to 2.5 |

| Chemical Potential (μ) | -4.25 to -3.25 |

| Electrophilicity Index (ω) | 2.8 to 4.4 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comresearchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent areas with intermediate potential. researchgate.net

In the case of this compound, the MEP map would likely show the most negative potential (red) around the nitrogen atoms of the oxadiazole ring and the oxygen atom, making them susceptible to electrophilic attack. The hydrogen atoms of the amine group and the phenyl ring would exhibit a positive potential (blue), indicating these are sites for potential nucleophilic interactions. researchgate.net The MEP analysis thus complements the HOMO-LUMO analysis by providing a visual representation of the molecule's reactive sites. symbiosisonlinepublishing.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.gov It allows for the investigation of intramolecular charge transfer (ICT) interactions, which contribute to the stability of the molecule. These interactions are quantified by the second-order perturbation energy, E(2). kbhgroup.in

Molecular Docking Simulations for Predicted Biological Target Interactions (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Prediction of Binding Modes and Conformations with Enzyme Active Sites or Receptor Binding Pockets

The primary goal of molecular docking is to predict the binding mode and affinity of a ligand within the active site of a target protein. chemmethod.com This involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site. nih.gov

For 1,3,4-oxadiazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action. nih.govdergipark.org.tr These compounds have been docked into the active sites of various enzymes implicated in diseases like cancer and bacterial infections. researchgate.net

In a hypothetical docking study of this compound with a target enzyme, the molecule would be positioned within the active site, and its interactions with the surrounding amino acid residues would be analyzed. Key interactions often include:

Hydrogen Bonds: The nitrogen and oxygen atoms of the oxadiazole ring, as well as the amine group of the aniline moiety, are capable of forming hydrogen bonds with appropriate donor or acceptor residues in the active site.

Hydrophobic Interactions: The phenyl ring and the methyl group can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The docking results are typically presented as a binding score or energy, which provides an estimate of the binding affinity. A lower binding energy generally indicates a more favorable interaction. The predicted binding pose provides a visual representation of how the molecule fits into the active site and which specific interactions stabilize the complex. symbiosisonlinepublishing.com

Table 3: Illustrative Molecular Docking Results for a 1,3,4-Oxadiazole Derivative with a Hypothetical Enzyme

| Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |

| Tyrosine Kinase | -8.5 | MET793, LYS745 | Hydrogen Bond |

| LEU718, VAL726 | Hydrophobic | ||

| PHE856 | π-π Stacking | ||

| Cyclooxygenase-2 | -7.9 | ARG513, TYR355 | Hydrogen Bond |

| LEU352, VAL523 | Hydrophobic |

Quantitative Assessment of Predicted Binding Affinity and Interaction Energies

While specific binding affinity data for this compound is not available in the reviewed literature, the principles of such assessments are well-established for its chemical cousins. Molecular docking is a primary tool used to predict the binding orientation and affinity of a small molecule to a protein target. For instance, studies on other 1,3,4-oxadiazole derivatives have successfully used docking to estimate their binding energies with various enzymes. nih.govresearchgate.net

In a typical study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank. A library of compounds, which could include this compound, is then virtually screened against the protein's active site. The docking software calculates a score, often expressed in kcal/mol, which represents the predicted binding free energy. A more negative score generally indicates a stronger predicted interaction.

For example, a hypothetical docking study of this compound against a protein kinase, a common cancer drug target, would likely involve the following steps:

Preparation of the protein and ligand: This involves adding hydrogen atoms, assigning charges, and defining the binding pocket of the protein. The 3D structure of this compound would also be optimized.

Docking simulation: The ligand is placed in the binding site, and its various conformations and orientations are sampled.

Scoring and analysis: The software calculates the binding energy for each pose. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues are then analyzed to understand the basis of the predicted affinity.

A hypothetical data table for such a study might look like this:

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Protein Kinase XYZ | -8.5 | LYS78, GLU95, PHE150 |

| Reference Inhibitor | Protein Kinase XYZ | -9.2 | LYS78, ASP145, TYR152 |

It is important to note that these values are predictive and require experimental validation, for example, through in vitro binding assays.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the interaction between a ligand and its target protein over time. While no specific MD simulation studies for this compound have been reported, the methodology is frequently applied to other bioactive 1,3,4-oxadiazole derivatives. nih.govnih.gov

An MD simulation would typically follow a molecular docking study to validate the stability of the predicted binding pose. The protein-ligand complex is placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their movements over a specific period, often in the nanosecond to microsecond range.

Key insights from an MD simulation of this compound bound to a target could include:

Stability of the binding pose: The root-mean-square deviation (RMSD) of the ligand's position relative to its starting pose is monitored. A stable RMSD suggests a stable binding mode.

Flexibility of the protein and ligand: The root-mean-square fluctuation (RMSF) of individual amino acids or parts of the ligand can indicate which regions are flexible or rigid upon binding.

Interaction analysis: The persistence of specific hydrogen bonds and other interactions throughout the simulation can be quantified, providing a more robust understanding of the key binding determinants.

A hypothetical data table summarizing the results of an MD simulation could be presented as follows:

| Simulation Parameter | Value (Hypothetical) | Interpretation |

| Simulation Time | 100 ns | Provides a reasonable timescale to assess stability. |

| Average Ligand RMSD | 1.5 Å | Indicates a stable binding pose of the ligand in the active site. |

| Key Hydrogen Bond Occupancy | HIS88-N(oxadiazole): 85% | Suggests a strong and persistent hydrogen bond. |

| GLU121-NH2(aniline): 75% | Indicates a significant interaction with the aniline group. |

Structure Activity Relationship Sar and in Vitro Biological Evaluation of 2 Methyl 4 1,3,4 Oxadiazol 2 Yl Aniline Derivatives

In Vitro Assessment of Diverse Biological Activities

The versatile 1,3,4-oxadiazole (B1194373) scaffold has been leveraged to synthesize a multitude of derivatives that have been systematically evaluated for various biological activities using in vitro assays. These studies are crucial for establishing structure-activity relationships (SAR) and identifying lead compounds for further development.

Antimicrobial Properties (e.g., antibacterial, antifungal activity against specific strains)

Derivatives of 1,3,4-oxadiazole have demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens. The search for new antimicrobial agents is driven by the increasing prevalence of multidrug-resistant strains. nih.gov

A series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and screened for their antimicrobial activity. nih.gov The results indicated that these compounds exhibited dose-dependent activity. nih.gov Specifically, one derivative showed moderate to good activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.20 to 0.40 mg/cm³. nih.gov The presence of a halogen in the aromatic ring of S-substituted 2-mercapto-1,3,4-oxadiazole derivatives has been shown to enhance antibacterial activity. mdpi.com

Furthermore, 2-amino-1,3,4-oxadiazole derivatives containing a quinoline (B57606) ring have been tested, with one of the strongest derivatives showing moderate to strong effects against C. tetani, B. subtilis, S. typhi, and E. coli. nih.gov In another study, N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives bearing a (piperidin-1-yl)sulfonyl moiety were found to be four times more potent against S. aureus and MRSA strains than vancomycin. mdpi.comnih.gov

In terms of antifungal activity, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown potent effects. One compound was found to be 8 to 16 times more active against Aspergillus niger and Candida albicans compared to the standard drug fluconazole. nih.gov

Interactive Data Table: Antibacterial Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | Target Organism | Activity/Potency | Reference |

| Derivative 20 | C. tetani, B. subtilis, S. typhi, E. coli | Strong to moderate effect compared to ampicillin | nih.gov |

| Derivative 29a/29b | S. aureus, MRSA | 4x more potent than vancomycin | mdpi.comnih.gov |

| Derivative 43 | A. niger, C. albicans | 8-16x more active than fluconazole | nih.gov |

| Compound 3d | Various bacteria | MIC: 0.20-0.40 mg/cm³ | nih.gov |

Anti-inflammatory Potential in Cell-Based Assays

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis. nih.gov The 1,3,4-oxadiazole nucleus is a common feature in compounds designed as anti-inflammatory agents. ebi.ac.uk

A study involving novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone revealed that the compounds were effective COX inhibitors. nih.gov Notably, all the tested compounds demonstrated better inhibition of the COX-2 isoform than the reference drug, Meloxicam. nih.gov These derivatives were also shown to reduce induced inflammation in cellular assays without exhibiting cytotoxicity on NHDF and THP-1 cell lines. nih.gov

In another research, 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized from flurbiprofen (B1673479) with the aim of reducing oxidative stress associated with inflammation. nih.gov Molecular docking studies indicated that these compounds bind effectively to the active site of COX-2. nih.gov The anti-inflammatory activity of these derivatives was confirmed through the assessment of inflammatory markers such as nitric oxide (NO) and COX-2. nih.gov

Interactive Data Table: Anti-inflammatory and COX-2 Inhibitory Activity

| Compound Class | Assay/Target | Key Finding | Reference |

| Pyrrolo[3,4-d]pyridazinone-oxadiazoles | COX-2 Inhibition | All compounds inhibited COX-2 better than Meloxicam. | nih.gov |

| Flurbiprofen-oxadiazole derivatives | COX-2 Binding | Compounds showed excellent binding affinity for COX-2 active site. | nih.gov |

| Flurbiprofen-oxadiazole derivatives | Inflammatory Markers | Reduced levels of inflammatory markers like NO and COX-2. | nih.gov |

Anticancer/Cytotoxic Activities against Cancer Cell Lines (in vitro)

The 1,3,4-oxadiazole ring is a prominent scaffold in the design of novel anticancer agents, targeting various mechanisms involved in cancer progression such as cell proliferation and apoptosis. nih.gov

A series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were synthesized and evaluated for their anticancer activity. nih.gov Several of these compounds exhibited an excellent cytotoxic profile against the A549 human lung cancer cell line, with IC50 values ranging from 1.59 to 7.48 µM. nih.gov One compound, in particular, showed a remarkable IC50 value of less than 0.14 µM. nih.gov These potent compounds were found to induce apoptosis at a higher rate than the standard drug cisplatin (B142131) and caused cell cycle arrest in the G0/G1 phase. nih.gov

In another study, caffeic and ferulic acid-based 1,3,4-oxadiazole hybrids were synthesized and tested against glioblastoma (GBM) cell lines. researchgate.netnih.gov One derivative demonstrated significant inhibitory activity against three different GBM cell lines (U87, T98G, LN229) with IC50 values of 35.1 µM, 34.4 µM, and 37.9 µM, respectively, without showing toxicity to healthy human mesenchymal stem cells. researchgate.netnih.gov

Furthermore, amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were screened for in vitro anticancer activity against HeLa, Caco-2, and HepG2 human cancer cell lines. researchgate.net Two compounds were found to be highly cytotoxic against HepG2 cell lines with IC50 values of 2.6 µM and 5.8 µM. researchgate.net

Interactive Data Table: In Vitro Anticancer Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID/Series | Cancer Cell Line | IC50 Value (µM) | Key Mechanism | Reference |

| 4h | A549 (Lung) | < 0.14 | Apoptosis induction, G0/G1 cell cycle arrest | nih.gov |

| 4i | A549 (Lung) | 1.59 | Apoptosis induction, G0/G1 cell cycle arrest | nih.gov |

| 4l | A549 (Lung) | 1.80 | Apoptosis induction | nih.gov |

| 5 | U87 (Glioblastoma) | 35.1 | Cytotoxic | researchgate.netnih.gov |

| 5 | T98G (Glioblastoma) | 34.4 | Cytotoxic | researchgate.netnih.gov |

| 5 | LN229 (Glioblastoma) | 37.9 | Cytotoxic | researchgate.netnih.gov |

| 7a | HepG2 (Liver) | 2.6 | Cytotoxic | researchgate.net |

| 7d | HepG2 (Liver) | 5.8 | Cytotoxic | researchgate.net |

Antioxidant Capacity and Free Radical Scavenging Activity (in vitro)

Reactive oxygen species (ROS) can cause significant oxidative damage to biomolecules, contributing to various diseases. Antioxidants can mitigate this damage by neutralizing free radicals. nih.gov The 1,3,4-oxadiazole scaffold has been incorporated into molecules designed to possess potent antioxidant properties. nih.govresearchgate.net

In one study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and screened for their antioxidant activity. nih.gov Several compounds exhibited antioxidant activity comparable to first-line drugs. nih.gov Another study focused on 1,3,4-oxadiazole derivatives containing phenolic acid moieties, which were evaluated for their ability to scavenge stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. researchgate.netresearchgate.net The most potent phenolic 1,3,4-oxadiazoles showed better DPPH scavenging activity than their diacylhydrazine precursors. researchgate.netresearchgate.net

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating a flurbiprofen moiety were also evaluated. nih.gov One derivative, Ox-6f, showed promising results with 80.23% DPPH radical scavenging potential at a concentration of 100 µg/mL. nih.gov The same compound also exhibited 83.88% inhibition of nitric oxide (NO) free radicals. nih.gov The antioxidant potential of these compounds was attributed to the presence of the 4-chlorophenyl moiety of anilide in the derivative. nih.gov

Interactive Data Table: Antioxidant Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID/Series | Assay | Activity (% Inhibition or IC50) | Reference |

| Phenolic 1,3,4-oxadiazoles | DPPH Scavenging | Better activity than precursors | researchgate.netresearchgate.net |

| Ox-6f | DPPH Scavenging | 80.23% inhibition @ 100 µg/mL (IC50: 25.35 µg/mL) | nih.gov |

| Ox-6f | NO Scavenging | 83.88% inhibition (IC50: 27.32 µg/mL) | nih.gov |

| Ox-6d | NO Scavenging | 81.96% inhibition | nih.gov |

| Compounds 3c, 3d, 3i | Antioxidant assays | Comparable to standard drugs | nih.gov |

Antiviral Properties through Enzyme Inhibition or Cell-Based Assays

The development of new antiviral agents is a critical area of research, particularly in response to emerging viral threats. The 1,3,4-oxadiazole nucleus has been explored for its potential in creating compounds with antiviral activity.

A study investigating the antiviral properties of 1,3,4-oxadiazole derivatives against SARS-CoV-2 found that two compounds, 6a and 6b, were effective inhibitors of the virus in cell culture. nih.gov These compounds exhibited IC50 values of 15.2 µM and 15.7 µM, respectively. nih.gov

In another line of research, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV). researchgate.net Several of these compounds showed good curative effects against TMV. researchgate.net Notably, compound 8i displayed an excellent curative effect with an EC50 value of 246.48 µg/mL, which was superior to the commercial product Ningnanmycin. researchgate.net

Interactive Data Table: Antiviral Activity of 1,3,4-Oxadiazole Derivatives

| Compound ID | Target Virus | Activity (IC50/EC50) | Reference |

| 6a | SARS-CoV-2 | IC50: 15.2 µM | nih.gov |

| 6b | SARS-CoV-2 | IC50: 15.7 µM | nih.gov |

| 8i | Tobacco Mosaic Virus (TMV) | EC50: 246.48 µg/mL | researchgate.net |

| 8f, 8h, 8k, 8n, 8q, 8w | Tobacco Mosaic Virus (TMV) | EC50: 290.98-438.29 µg/mL | researchgate.net |

Enzyme Inhibition Studies (e.g., Glycogen Synthase Kinase-3beta (GSK-3β), PPARγ, α-glucosidase, α-amylase, Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), Succinate Dehydrogenase (SDH))

Targeting specific enzymes is a cornerstone of modern drug discovery. Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of a wide array of enzymes implicated in various diseases.

α-Glucosidase and α-Amylase: Inhibition of these enzymes is a key strategy for managing type II diabetes mellitus. nih.govmdpi.com A series of 2-thione-1,3,4-oxadiazole derivatives were synthesized and screened for their inhibitory potential against α-amylase and α-glucosidase. nih.gov One compound, 5g, showed significant α-amylase inhibitory activity with 92.16% inhibition and an IC50 value of 13.09±0.06 µg/ml, which was comparable to the standard drug acarbose. nih.gov

Cyclooxygenase-2 (COX-2): As mentioned in the anti-inflammatory section, 1,3,4-oxadiazole derivatives have shown potent and selective inhibition of COX-2, an enzyme central to the inflammatory process. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy. nih.govnih.gov A novel series of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazoles were designed as EGFR inhibitors. nih.gov These compounds showed a strong inhibitory effect against the wild-type EGFR enzyme. nih.gov

Glycogen Synthase Kinase-3beta (GSK-3β): GSK-3β inhibition is a promising approach for treating Alzheimer's disease. nih.govnih.gov A series of 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives were identified as potent and highly selective inhibitors of GSK-3β. researchgate.netnih.gov

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a nuclear receptor involved in regulating glucose metabolism and is a target for anti-diabetic drugs. nih.govnih.gov While direct studies on 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline are limited, related oxazole (B20620) and 1,2,4-oxadiazole (B8745197) derivatives have been investigated as PPAR ligands, suggesting the potential of this chemical class to modulate PPARγ activity. nih.govresearchgate.net For instance, certain 1,2,4-oxadiazole derivatives have been explored as potential PPAR-alpha/gamma dual agonists. researchgate.net

Succinate Dehydrogenase (SDH): SDH is a crucial enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle, making it a target for antifungal agents. nih.gov Research on 1,2,4-oxadiazole derivatives has shown their potential as effective SDH inhibitors, blocking the energy metabolism of pathogenic fungi. nih.gov

Interactive Data Table: Enzyme Inhibition by Oxadiazole Derivatives

| Enzyme Target | Compound Class/Derivative | Key Finding | Reference |

| α-Amylase | 2-Thione-1,3,4-oxadiazole (5g) | IC50: 13.09 µg/ml (92.16% inhibition) | nih.gov |

| α-Glucosidase | 2-Thione-1,3,4-oxadiazole | Potent inhibitors | nih.govmdpi.com |

| COX-2 | Pyrrolo[3,4-d]pyridazinone-oxadiazoles | Better inhibition than Meloxicam | nih.gov |

| EGFR | 1,3,4-oxadiazolyl-imidazolyl-phenyl-1,2,4-oxadiazoles | Robust inhibitory effect against EGFR wild-type | nih.gov |

| GSK-3β | 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazoles | Potent and highly selective inhibitors | researchgate.netnih.gov |

| PPARγ | 1,2,4-Oxadiazole derivatives | Potential dual agonists (alpha/gamma) | researchgate.net |

| SDH | 1,2,4-Oxadiazole derivatives | Effective inhibitors for antifungal activity | nih.gov |

Exploration of Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies investigate how variations in different parts of the molecule—the aniline (B41778) moiety, the oxadiazole ring, and any linking units—correlate with changes in their biological effects. tsijournals.comnih.gov Such studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Influence of Substituent Variation on the Aniline Moiety on Biological Activity

The aniline portion of the molecule is a critical site for modification, as substituents on this ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. tohoku.ac.jp Aniline derivatives are widely used in pharmaceuticals, and functionalization of the benzene (B151609) ring is a key strategy for modulating biological and physical properties. tohoku.ac.jp

Research on related structures has shown that the introduction of different groups on the aniline ring can have a marked effect on activity. For instance, in studies on analogous 4-anilinoquinazolines, the presence and nature of substituents on the aniline ring were pivotal for cytotoxic activity. The placement of halogen atoms, such as bromine or fluorine, is a common strategy. In one study, a 4-bromo-2-fluoroaniline (B1266173) moiety contributed to the best cytotoxic activity within its series. The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can fine-tune the pKa of the aniline nitrogen and its ability to participate in hydrogen bonding.

Table 1: Influence of Aniline Moiety Substituents on Biological Activity (Illustrative)

| Substituent at R¹/R² on Aniline Ring | Observed Biological Activity Trend | Rationale |

| H | Baseline Activity | Unsubstituted reference compound. |

| -CH₃ (Methyl) | Variable | Increases lipophilicity; can have steric effects. |

| -Cl, -Br (Halogens) | Often Enhanced Activity | Act as good bioisosteres and can form halogen bonds, increasing binding affinity. mdpi.com |

| -OCH₃ (Methoxy) | Variable | Can act as a hydrogen bond acceptor; alters electronic profile. |

| -NO₂ (Nitro) | Often Decreased Activity or Increased Toxicity | Strong electron-withdrawing group; often reduced to an amine in vivo. |

Impact of Substitutions on the 1,3,4-Oxadiazole Ring on Biological Activity

Studies have shown that attaching various aryl or alkyl groups to the oxadiazole ring directly impacts biological outcomes. For example, in a series of 4-bromo[(N-5-substituted 1,3,4-oxadiazol-2-yl)methyl]aniline derivatives, the substituent on the oxadiazole ring determined the level of antibacterial and antifungal activity. nih.govresearchgate.net Similarly, research on anthranilic diamide (B1670390) analogs containing oxadiazole rings found that compounds with a 1,3,4-oxadiazole core were more potent than those with a 1,2,4-oxadiazole isomer, and different substituents on the ring further affected insecticidal activity. rsc.org The introduction of halogen-containing phenyl rings at the C5 position has been noted as a particularly effective strategy for enhancing anti-inflammatory and analgesic effects. mdpi.com

Table 2: Effect of C5-Substituent on 1,3,4-Oxadiazole Ring on In Vitro GSK-3β Inhibition

| C5-Substituent (R) on Oxadiazole Ring | GSK-3β IC₅₀ (nM) | Reference |

| 1H-Benzimidazol-6-yl | 160 | nih.gov |

| 1-(4-Methoxyphenyl)-1H-benzimidazol-6-yl | 14 | nih.gov |

| 1-(Pyridin-2-yl)-1H-benzimidazol-6-yl | 11 | nih.gov |

Data adapted from a study on related 1,3,4-oxadiazole derivatives as GSK-3β inhibitors. nih.gov

Role of Linker Chemistry and Bridging Units in Modulating Efficacy

Common linkers include:

Methylene (-CH₂-) Bridge: This simple, flexible linker is frequently used. It can increase biological activity by allowing the terminal moieties to adopt a more favorable conformation within a binding site. nih.gov For instance, it has been used to connect 1,3,4-oxadiazole rings to other heterocyclic systems like 5-fluorocytosine (B48100) and thiazolidinedione. nih.govnih.gov

Thioether (-S-) or Thioalkyl (-S-CH₂-) Bridge: These linkers introduce a sulfur atom, which can alter the electronic properties and provide an additional point for interaction. Thioether linkers have been successfully incorporated into potent GSK-3β inhibitors. nih.gov The synthesis of 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one demonstrates the utility of this linkage. mdpi.com

Amide or Hydrazone Linkages: These groups introduce hydrogen bond donor and acceptor capabilities, which can be crucial for target recognition.

The choice of linker affects the distance and relative angle between the key pharmacophoric elements, directly impacting binding affinity and efficacy.

Elucidation of Ligand-Target Interaction Mechanisms at the Molecular Level (Based on in vitro and in silico data)

Understanding how these molecules bind to their targets is essential for rational drug design. In vitro assays combined with in silico methods like molecular docking have provided significant insights into the ligand-target interaction mechanisms of 1,3,4-oxadiazole derivatives. nih.govsid.ir

The 1,3,4-oxadiazole scaffold is considered a valuable pharmacophore due to its favorable metabolic profile and its ability to participate in various non-covalent interactions. mdpi.com It often acts as a bioisostere for amide or ester groups, improving properties like tissue permeability. mdpi.comresearchgate.net

Key molecular interactions include:

Hydrogen Bonding: The two nitrogen atoms of the 1,3,4-oxadiazole ring are potent hydrogen bond acceptors. mdpi.com Molecular docking studies have repeatedly shown these nitrogens forming hydrogen bonds with amino acid residues in target proteins, such as Met769 in the epidermal growth factor receptor (EGFR) kinase domain. nih.gov The amino group (-NH₂) on the aniline ring can also serve as a hydrogen bond donor.

π-π Interactions: The aromatic nature of both the oxadiazole and the phenyl rings allows for favorable π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket of a target protein. nih.gov

Hydrophobic Interactions: Substituents on both the aniline and the C5-position of the oxadiazole ring can engage in hydrophobic interactions with nonpolar residues, contributing significantly to binding affinity.

Molecular docking studies on related 1,3,4-oxadiazole derivatives against targets like cyclin-dependent kinase 2 (CDK-2) and GSK-3β have confirmed these binding modes. nih.govresearchgate.net For instance, the X-ray co-crystal structure of a potent inhibitor bound to GSK-3β revealed specific interactions between the oxadiazole core and the enzyme's active site, validating the predictions from computational models. nih.gov

Table 3: Summary of Molecular Interactions for 1,3,4-Oxadiazole Derivatives

| Interacting Moiety | Type of Interaction | Potential Target Residues (Examples from related studies) | Reference |

| 1,3,4-Oxadiazole Ring Nitrogens | Hydrogen Bond Acceptor | Met769, Gln767, Thr766, LEU83 | nih.govresearchgate.net |

| Aniline -NH₂ Group | Hydrogen Bond Donor | ASP145, GLU166 | researchgate.net |

| Phenyl/Aryl Rings | π-π Stacking | Aromatic residues (Tyr, Phe, Trp) | nih.gov |

| Alkyl/Aryl Substituents | Hydrophobic Interaction | LEU83, PHE82, ILE10 | researchgate.net |

Advanced Research Applications and Future Perspectives of 2 Methyl 4 1,3,4 Oxadiazol 2 Yl Aniline

Development of Novel Chemical Probes and Biological Tools Based on the Oxadiazole-Aniline Scaffold

The oxadiazole-aniline scaffold is a valuable platform for creating chemical probes and biological tools due to its structural and photophysical properties. The conjugated system extending from the aniline's amino group through the benzene (B151609) ring to the electron-withdrawing oxadiazole moiety provides a basis for developing fluorescent molecules. Researchers have utilized aniline (B41778) derivatives of 1,3,4-oxadiazoles to synthesize novel azo dyes. nih.govresearchgate.net The process involves diazotization of the primary aromatic amine of the 4-(5-alkyl-1,3,4-oxadiazol-2-yl)aniline core, followed by coupling with activated aromatic compounds like phenols or anilines. nih.govresearchgate.net

These resulting azo compounds exhibit distinct spectroscopic properties, which can be harnessed for sensing and imaging applications. The development of such probes allows for the investigation of biological processes and the identification of specific targets within a cellular environment. Furthermore, the oxadiazole nucleus can be incorporated into larger molecular frameworks designed to interact with specific biological targets, such as enzymes or receptors, serving as tools for target validation and pathway elucidation.

Scaffold Derivatization and Analogue Development for Enhanced Potency, Selectivity, and Biological Profiling (Lead Optimization)

The 2-Methyl-4-(1,3,4-oxadiazol-2-yl)aniline scaffold is a key starting point for lead optimization in drug discovery. researchgate.net Its structure allows for systematic modifications to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. researchgate.net Derivatization of the aniline amino group, modification of the methyl group on the aniline ring, or substitution at the 5-position of the oxadiazole ring can lead to analogues with significantly improved profiles.

Structure-activity relationship (SAR) studies on related aniline-oxadiazole derivatives have demonstrated that the introduction of different substituents can modulate their biological effects. For example, in a series of 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2–yl)methyl]aniline derivatives, the presence of electron-withdrawing groups like chlorine or electron-donating groups like methoxy (B1213986) and methyl influenced their antibacterial and antifungal activities. nih.gov Specifically, derivatives with chloro and methoxy groups showed notable activity. nih.gov Similarly, in the development of epidermal growth factor receptor (EGFR) inhibitors, a series of compounds featuring a 1,3,4-oxadiazole (B1194373) linked to an imidazolyl-phenyl moiety were synthesized. nih.gov The potency and selectivity of these compounds varied based on the substitution on a terminal ring, highlighting the importance of scaffold derivatization for achieving desired therapeutic effects. nih.gov

Below is a table illustrating how modifications to the core oxadiazole-aniline scaffold can influence biological activity, based on findings from related compound series.

| Core Scaffold | Derivative/Analogue | Modification | Observed Biological Effect | Reference |

| Aniline-Substituted 1,3,4-Oxadiazole | 4-bromo[(N-5-(4-chlorophenyl) 1,3,4-oxadiazol-2-yl)methyl]aniline | Addition of a 4-chlorophenyl group at the 5-position of the oxadiazole. | Good antifungal and antibacterial activity. | nih.gov |

| Aniline-Substituted 1,3,4-Oxadiazole | 4-bromo[(N-5-(4-methoxyphenyl) 1,3,4-oxadiazol-2-yl)methyl]aniline | Addition of a 4-methoxyphenyl (B3050149) group at the 5-position of the oxadiazole. | Better antibacterial activity. | nih.gov |

| Imidazolyl-phenyl-1,3,4-Oxadiazole | Compound 30a with a terminal phenyl group. | Introduction of an unsubstituted phenyl group. | Potent cytotoxicity against multiple cancer cell lines (IC₅₀ 0.11-0.23 µM) and high selectivity. | nih.gov |

| Imidazolyl-phenyl-1,3,4-Oxadiazole | Compound 30c with a terminal 4-chlorophenyl group. | Addition of a chlorine atom to the terminal phenyl ring. | Strong cytotoxicity against cancer cell lines (IC₅₀ 0.14-0.45 µM). | nih.gov |

Potential Contributions in Agrochemical Research (e.g., herbicidal, insecticidal, fungicidal agents)

The 1,3,4-oxadiazole ring is a recognized pharmacophore in the development of modern agrochemicals. mdpi.comresearchgate.net Derivatives of this heterocyclic system have been shown to possess a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties. researchgate.netresearchgate.net This makes the this compound scaffold a promising candidate for the development of new plant protection agents.

Research has demonstrated the effectiveness of 1,3,4-oxadiazole derivatives against various plant pathogens. nih.gov In one study, a series of oxadiazole derivatives were tested against three major maize disease pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.gov Several of the synthesized compounds exhibited significant antifungal activity, with some showing higher efficacy than the commercial fungicide carbendazim, particularly against E. turcicum. nih.gov For instance, compound 5k from the study had an EC₅₀ value of 32.25 µg/mL against E. turcicum, compared to 102.83 µg/mL for carbendazim. nih.gov Scanning electron microscopy revealed that these active compounds caused the fungal hyphae to shrink and collapse. nih.gov

Additionally, other studies have reported the herbicidal activity of 1,3,4-oxadiazole derivatives. researchgate.net A series of compounds derived from dehydroabietic acid containing the 1,3,4-oxadiazole ring showed growth inhibition against rape root and barnyard grass. researchgate.net These findings underscore the potential of the oxadiazole-aniline scaffold in designing new agrochemicals to address challenges like fungicide resistance and the need for more effective herbicides. nih.gov

The table below summarizes the agrochemical activity of representative 1,3,4-oxadiazole derivatives against specific plant pathogens.

| Compound/Derivative | Target Organism | Activity Type | Key Finding | Reference |

| Compound 5k (a 1,3,4-oxadiazole derivative) | Exserohilum turcicum (Maize pathogen) | Fungicidal | EC₅₀ value of 32.25 µg/mL, outperforming the standard carbendazim. | nih.gov |

| Compound 4k (a 1,3,4-oxadiazole derivative) | Gibberella zeae (Maize pathogen) | Fungicidal | Inhibition rate of 70.46% at 50 µg/mL. | nih.gov |

| Compound 4d (a dehydroabietic acid-based oxadiazole) | Brassica campestris (Rape root) | Herbicidal | 88.2% growth inhibition at 100 mg/L concentration. | researchgate.net |

Exploration in Materials Science Applications (e.g., optoelectronic properties, polymer chemistry)

The 1,3,4-oxadiazole moiety is well-known in materials science for its high thermal and chemical stability, and its distinct electronic properties. mdpi.com The electron-deficient nature of the oxadiazole ring makes its derivatives excellent electron-transporters. rsc.org This has led to their extensive investigation and use in the fabrication of organic light-emitting diodes (OLEDs). mdpi.comrsc.orgresearchgate.net The this compound scaffold, combining the electron-donating aniline with the electron-accepting oxadiazole, creates a donor-acceptor structure that is highly desirable for optoelectronic applications.

Derivatives of 2,5-diaryl-1,3,4-oxadiazoles are frequently used as electron-transporting or light-emitting layers in OLED devices. rsc.org Their conjugated structure allows for efficient charge transport and luminescence. nih.gov Furthermore, the high thermal stability of the oxadiazole ring contributes to the durability and longevity of such devices. mdpi.com

In polymer chemistry, the rigidity and stability of the 1,3,4-oxadiazole unit are exploited to create high-performance polymers. researchgate.net Polymers incorporating this heterocycle are known for their thermal resistance and have potential applications in advanced materials and electronics. mdpi.com The aniline group in this compound provides a reactive site for polymerization, enabling its integration into various polymer backbones to create materials with tailored optical and electronic properties.

Future Research Directions for Aniline-Substituted 1,3,4-Oxadiazoles

Traditional methods for synthesizing 1,3,4-oxadiazoles often involve harsh reagents like phosphorus oxychloride or thionyl chloride, which raise environmental concerns. nih.govnih.gov Future research is increasingly focused on developing environmentally benign and sustainable synthetic strategies. nih.gov These "green" chemistry approaches aim to minimize waste, use non-toxic catalysts and solvents, and improve energy efficiency. nih.gov

Innovations in this area include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov Other promising techniques involve catalyst-free reactions, electrochemical synthesis, and the use of green solvents. nih.gov For instance, a mild and effective procedure for preparing 4-(5-alkyl-1,3,4-oxadiazol-2-yl)anilines involves the selective reduction of the corresponding nitro compounds using a sodium borohydride-tin(II) chloride dihydrate system, which is less harsh than many traditional reduction methods. nih.gov Continued exploration of these sustainable methodologies will be crucial for the cost-effective and environmentally responsible production of aniline-substituted 1,3,4-oxadiazoles for various applications. nih.gov

The 1,3,4-oxadiazole nucleus is a privileged scaffold, known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.govijpsjournal.com While much is known, the full therapeutic potential of derivatives like this compound remains an active area of investigation.

Future research will likely focus on screening these compounds against new and emerging biological targets. The structural similarity of the oxadiazole ring to carboxylic acids and amides makes it an effective bioisostere, capable of improving metabolic stability and cell permeability of drug candidates. nih.gov This property can be leveraged to design novel inhibitors for enzymes that are currently considered "undruggable." For example, 1,3,4-oxadiazole derivatives have been investigated as inhibitors for targets as diverse as tubulin, matrix metalloproteinases (MMPs), and various kinases involved in cancer progression. acs.orgnih.gov There is also potential in exploring their activity against neurodegenerative diseases, diabetes, and infectious diseases caused by drug-resistant pathogens. nih.govinnovareacademics.inresearchgate.net The synthesis of new compound libraries based on the aniline-substituted 1,3,4-oxadiazole core, combined with high-throughput screening, will be a key strategy for discovering novel therapeutic applications. nih.gov

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design and Prediction